An In-Depth Technical Guide on the Dopamine D1 Receptor Binding Affinity of SKF-75670 Hydrobromide
An In-Depth Technical Guide on the Dopamine D1 Receptor Binding Affinity of SKF-75670 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of SKF-75670 hydrobromide, a partial agonist of the dopamine D1 receptor. Due to the limited availability of specific quantitative binding data for SKF-75670 in publicly accessible literature, this guide also includes comparative data for other relevant SKF compounds that target the dopamine D1 receptor. The guide details a standard experimental protocol for determining receptor binding affinity and illustrates the canonical D1 receptor signaling pathway.
Quantitative Binding Affinity Data
Table 1: Comparative Dopamine D1 Receptor Binding Affinities of various SKF compounds
| Compound | Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Reference |
| SKF 83959 | Dopamine D1 | Primate | Radioligand Binding | Not Specified | - | 6.72 | [1] |
| SKF 38393 | Dopamine D1 | Not Specified | Radioligand Binding | Not Specified | 1 | - | [2] |
| SKF 81297 | Dopamine D1 | Human | Radioligand Binding | [3H]-SCH23390 | 15 | 7.82 | [3] |
| SKF 81297 | Dopamine D1 | Rat | Radioligand Binding | Not Specified | 1.99 | 8.7 | [3] |
| SKF-83566 | Dopamine D1 | Not Specified | Antagonism Assay | Not Specified | 1-3 | - | [4] |
Table 2: Functional Activity of SKF Compounds at the Dopamine D1 Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (%) | Reference |
| SKF 38393 | cAMP Assay | HEK Human D1 | 56 | 93 | [5] |
| SKF 81297 | cAMP Assay | HEK293 | 4.7 | - | [3] |
Experimental Protocols: Radioligand Binding Assay
The following protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound like SKF-75670 for the dopamine D1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the dopamine D1 receptor.
Materials:
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Receptor Source: Membrane preparations from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in D1 receptors (e.g., porcine striatum).
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Radioligand: [3H]-SCH23390, a selective D1 receptor antagonist.
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Test Compound: SKF-75670 hydrobromide.
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Non-specific Binding Control: A high concentration of a potent D1 antagonist (e.g., (+)-butaclamol or unlabeled SCH23390).
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Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
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Scintillation Cocktail.
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Glass fiber filters.
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Filtration apparatus.
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Scintillation counter.
Procedure:
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Membrane Preparation:
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Homogenize cells or tissue in ice-cold buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
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Binding Assay:
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In a 96-well plate, add the following to each well in triplicate:
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Assay buffer.
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A fixed concentration of [3H]-SCH23390 (typically at or below its Kd).
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Increasing concentrations of the test compound (SKF-75670).
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For total binding wells, add vehicle instead of the test compound.
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For non-specific binding wells, add a saturating concentration of the non-specific binding control.
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Add the membrane preparation to initiate the binding reaction.
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Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
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Filtration and Washing:
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Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Quantification:
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Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Signaling Pathways and Visualizations
SKF-75670, as a dopamine D1 receptor agonist, is expected to activate the canonical Gs protein-coupled signaling pathway.
Dopamine D1 Receptor Signaling Pathway
Binding of an agonist like SKF-75670 to the D1 receptor initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gαs/olf. The activated Gαs subunit, with GTP bound, dissociates from the βγ subunits and stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The second messenger cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to various cellular responses.[6][7][8]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like SKF-75670.
References
- 1. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 3. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 8. dopamine signaling pathwayRat Genome Database [rgd.mcw.edu]
